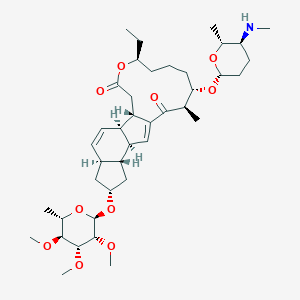

Spinosyn B

Description

Propriétés

Numéro CAS |

131929-61-8 |

|---|---|

Formule moléculaire |

C40H63NO10 |

Poids moléculaire |

717.9 g/mol |

Nom IUPAC |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |

Clé InChI |

VESRDXZDAAOUHS-KXRJSVEISA-N |

SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |

SMILES isomérique |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |

SMILES canonique |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |

Synonymes |

1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2 |

Origine du produit |

United States |

Molecular Mechanism of Action of Spinosyn B

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Spinosyn B exerts its primary insecticidal action by interacting with insect nAChRs, which are crucial components of the cholinergic nervous system. Unlike classical agonists like acetylcholine or nicotine, this compound binds to a distinct site on the receptor complex.

Specificity for nAChR Subunits (e.g., α6/Da6)

A significant aspect of this compound's action is its high specificity for certain insect nAChR subunits. Extensive research, particularly in Drosophila melanogaster, has identified the α6 subunit (Da6 in Drosophila) as a primary target site for spinosyns pagepressjournals.orgresearchgate.netresearchgate.netbiorxiv.orgplos.orgajol.infonih.govnih.govelifesciences.orgnih.gov. Loss-of-function mutations in the α6 subunit gene are strongly associated with high levels of resistance to spinosad in Drosophila and various pest species researchgate.netplos.orgnih.gov.

Studies using systematic knockout analysis of different nAChR subunits in Drosophila have provided evidence that spinosyns may act exclusively on nAChRs containing the α6 subunit, potentially even α6 homomeric pentamers nih.govplos.org. This selectivity for insect-specific nAChR subtypes, particularly those containing the α6 subunit, is considered a key factor in the selective toxicity of spinosyns to insects compared to mammals pagepressjournals.orgnih.gov.

Neurophysiological Effects on Target Organisms

The allosteric activation of insect nAChRs by this compound leads to significant neurophysiological disruption. The persistent activation of these receptors causes uncontrolled excitation of motor neurons pagepressjournals.orgcotton.orgbiorxiv.org. This results in a cascade of effects including involuntary muscle contractions, tremors, prostration, paralysis, and ultimately death of the insect pagepressjournals.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.netcotton.orgbiorxiv.orgnih.govelifesciences.orgnih.gov.

Electrophysiological studies, such as those conducted on cockroach neurons, have shown that spinosyns induce a depolarizing current consistent with neuronal excitation researchgate.netcotton.org. This hyperexcitation of the insect nervous system is the hallmark symptom of spinosyn poisoning wikipedia.orgnih.gov.

Modulatory Effects on Gamma-Aminobutyric Acid (GABA) Receptors

In addition to their primary action on nAChRs, spinosyns, including this compound, also interact with GABA receptors in the insect nervous system pagepressjournals.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.netresearchgate.netcotton.orgbiorxiv.orgnih.govelifesciences.orgnih.govtoku-e.comgoogle.comresearchgate.netscielo.brresearchgate.nettandfonline.com. GABA is the principal inhibitory neurotransmitter in both vertebrates and invertebrates, acting to open chloride channels and cause neuronal inhibition researchgate.nettandfonline.comwikipedia.orgnih.gov.

Antagonistic Activity on GABA-Gated Chloride Channels

Studies using techniques like whole-cell patch-clamp on insect neurons have demonstrated that insecticidal spinosyns can affect the function of GABA receptors and, under certain conditions, elicit a small-amplitude chloride current researchgate.netcotton.org. This suggests a direct or indirect interaction with the chloride channel associated with the GABA receptor.

Synergistic Contributions to Neurological Disruption

While the primary mechanism of action of this compound is the allosteric modulation of nAChRs, its effects on GABA receptors can synergistically contribute to the neurological disruption observed in insects pagepressjournals.orgresearchgate.netwikipedia.orgresearchgate.netbiorxiv.orgnih.govelifesciences.orgnih.gov. By simultaneously activating excitatory nAChRs and potentially inhibiting inhibitory GABA receptors, this compound enhances the hyperexcitation of the insect nervous system pagepressjournals.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov. This combined action leads to a more pronounced disruption of neuronal activity, contributing to the rapid onset of symptoms and mortality.

The Chemical Compound this compound: Molecular Mechanism and Comparative Analysis

This compound is a naturally occurring macrocyclic lactone that is a key component and metabolite within the spinosyn class of insecticides. Spinosyns are derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. The insecticidal properties of spinosyns, including this compound, stem from their unique mode of action primarily targeting the insect nervous system.

Comparative Analysis of Spinosyn B S Mode of Action with Other Insecticides

The mode of action of spinosyns, including Spinosyn B, is distinct from that of many other commonly used insecticide classes. This difference is a key factor in the utility of spinosyns in insecticide resistance management programs. wikipedia.orgnih.govresearchgate.netpagepressjournals.orgcotton.org

Comparison with Neonicotinoids: Both spinosyns and neonicotinoids target insect nAChRs. lukasiewicz.gov.plresearchgate.netjst.go.jpufl.edunih.gov However, they interact with different binding sites on the receptor. pagepressjournals.orgresearchgate.netjst.go.jp Neonicotinoids act as agonists at the orthosteric site (where acetylcholine (B1216132) binds), leading to receptor overstimulation. nih.govarizona.edunih.gov In contrast, spinosyns bind to a distinct allosteric site, causing persistent activation through a different mechanism. pagepressjournals.orgpagepressjournals.orgresearchgate.netjst.go.jpcotton.org This difference in binding site is a major reason for the lack of cross-resistance between spinosyns and neonicotinoids in many insect populations. wikipedia.orgnih.govpagepressjournals.orgresearchgate.netnih.gov

Comparison with Pyrethroids: Pyrethroid insecticides target voltage-gated sodium channels in the insect nervous system. lukasiewicz.gov.plpagepressjournals.orgarizona.eduepa.gov They disrupt the normal function of these channels, leading to prolonged nerve excitation and paralysis. pagepressjournals.orgarizona.eduepa.gov Spinosyns, conversely, act on nAChRs and potentially GABA receptors, representing a completely different target site and mechanism compared to pyrethroids. lukasiewicz.gov.plpagepressjournals.orgepa.gov

Comparison with Organophosphates and Carbamates: Organophosphate and carbamate (B1207046) insecticides inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. arizona.eduepa.gov Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous stimulation of cholinergic receptors and subsequent paralysis. arizona.eduepa.gov The mechanism of spinosyns involves direct modulation of nAChRs rather than inhibition of AChE, highlighting a fundamental difference in their biochemical action. epa.gov

Comparison with Avermectins: Avermectins primarily act as allosteric modulators of glutamate-gated chloride channels (GluCls), which are also found in the insect nervous system. lukasiewicz.gov.plpagepressjournals.orgjst.go.jp Activation of GluCls leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting nerve signals, resulting in paralysis. epa.gov While spinosyns may have some effects on GABA receptors (which are also chloride channels), their primary target (nAChRs) and the specific mechanism of action are distinct from those of avermectins. lukasiewicz.gov.plpagepressjournals.orgcotton.org

The unique allosteric modulation of insect nAChRs by spinosyns, including this compound, distinguishes them from other major insecticide classes. This novel mode of action is a significant factor in their effectiveness and reduced likelihood of cross-resistance with insecticides targeting different sites or acting via different biochemical pathways. wikipedia.orgnih.govresearchgate.netpagepressjournals.orgcotton.org

| Insecticide Class | Primary Molecular Target | Mechanism of Action |

| Spinosyns (this compound) | Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric modulation leading to persistent activation and hyperexcitation. wikipedia.orgresearchgate.netlukasiewicz.gov.plresearchgate.netpagepressjournals.orgekb.egpagepressjournals.org |

| Neonicotinoids | Nicotinic Acetylcholine Receptors (nAChRs) | Agonism at the orthosteric site leading to overstimulation. nih.govarizona.edunih.gov |

| Pyrethroids | Voltage-Gated Sodium Channels | Modulate channel gating, causing prolonged nerve excitation. lukasiewicz.gov.plpagepressjournals.orgarizona.eduepa.gov |

| Organophosphates | Acetylcholinesterase (AChE) | Inhibition of AChE, leading to acetylcholine accumulation and overstimulation. arizona.eduepa.gov |

| Carbamates | Acetylcholinesterase (AChE) | Inhibition of AChE, leading to acetylcholine accumulation and overstimulation. arizona.eduepa.gov |

| Avermectins | Glutamate-Gated Chloride Channels (GluCls) | Allosteric modulation leading to increased chloride influx and inhibition. lukasiewicz.gov.plpagepressjournals.orgjst.go.jpepa.gov |

Mechanisms of Resistance to Spinosyn B in Target Organisms: a Research Perspective

Genetic Basis and Inheritance Patterns of Spinosyn B Resistance

The development of resistance to this compound, as part of spinosad, has a strong genetic basis. Studies have shown that resistance can be linked to mutations in genes encoding target-site proteins, particularly subunits of the nAChR. researchgate.netpagepressjournals.orgresearchgate.netnih.govmdpi.com Specifically, alterations in the α6 subunit of the nAChR (nAChRα6) are frequently implicated as a primary mechanism of spinosyn resistance. researchgate.netresearchgate.netnih.govmdpi.com These mutations can lead to target-site insensitivity, reducing the binding affinity or efficacy of spinosyns. researchgate.netresearchgate.net

Research in various insect species has identified specific mutations in the nAChRα6 gene associated with resistance. For instance, point mutations resulting in single amino acid substitutions or the production of truncated nAChRα6 subunit proteins have been shown to confer resistance in species like the western flower thrips (Frankliniella occidentalis), diamondback moth (Plutella xylostella), and oriental fruit fly (Bactrocera dorsalis). researchgate.netexeter.ac.uk In Ceratitis capitata (Mediterranean fruit fly), spinosad resistance has been associated with different mutant alleles of the Ccα6 subunit that lead to loss-of-function phenotypes. nih.govcsic.es These mutations can include premature stop codons or deletions, resulting in truncated protein isoforms. nih.govmdpi.com

Inheritance patterns of spinosyn resistance have been investigated in several pest species. Studies have indicated that spinosad resistance can be inherited as a monogenic, incompletely recessive, and autosomal trait with high heritability in some cases, such as in the tomato borer (Tuta absoluta). plos.org An incompletely recessive pattern suggests that heterozygous individuals exhibit an intermediate level of resistance compared to susceptible and homozygous resistant individuals. plos.org However, the inheritance pattern can vary depending on the species and the specific genetic mutations involved. In Spodoptera frugiperda, the inheritance pattern of spinosyn resistance has been described as autosomal. biorxiv.org

Beyond target-site modifications, metabolic resistance mechanisms also contribute to spinosyn resistance and have a genetic basis. researchgate.netbiorxiv.orgmdpi.com This involves the increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases (CYP450s), esterases, and glutathione (B108866) S-transferases (GSTs). mdpi.comnih.govbioone.org Genes encoding these enzymes can be overexpressed in resistant populations, leading to enhanced metabolism and breakdown of this compound. researchgate.netnih.gov For example, studies in houseflies (Musca domestica) have indicated that overexpression of certain CYP450 genes is associated with spinosad resistance. nih.govresearchgate.net The increased expression of these genes is a heritable trait, contributing to the genetic basis of resistance. researchgate.net

Data on resistance levels and inheritance patterns can be crucial for predicting the rate of resistance evolution. Realized heritability estimates provide an indication of the proportion of phenotypic variation in susceptibility that is due to additive genetic variance, which is important for assessing the risk of resistance development. mdpi.com

Molecular Diagnostics for Detecting Resistance Alleles and Gene Expression

Molecular diagnostic tools play a vital role in monitoring the development and spread of this compound resistance in target populations. These methods enable the detection of specific resistance alleles and the analysis of gene expression levels associated with resistance mechanisms. nih.govmdpi.com

For target-site resistance mediated by mutations in the nAChRα6 gene, molecular diagnostics can involve techniques such as PCR-based assays, DNA sequencing, and allele-specific PCR to identify known resistance-conferring mutations. nih.govmdpi.com For example, in Ceratitis capitata, molecular markers have been designed to detect specific mutations (e.g., Q68* and K352*) in the Ccα6 gene associated with spinosad resistance. nih.govmdpi.com An F1 screen assay combined with molecular characterization of surviving flies can be used to search for resistant alleles in field populations. nih.govcsic.es This approach involves crossing field-collected insects with a known resistant strain and then analyzing the genotype of the progeny that survive exposure to spinosad. nih.govcsic.es

Molecular diagnostics for metabolic resistance often focus on assessing the expression levels of detoxification enzyme genes. Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are used to compare gene expression profiles between susceptible and resistant insect populations. researchgate.netnih.govmdpi.com Upregulation of genes encoding CYP450s, esterases, and GSTs in resistant insects can be indicative of metabolic resistance. researchgate.netnih.gov Transcriptome analysis can identify differentially expressed genes (DGEs) potentially involved in resistance. mdpi.comschweizerbart.de For instance, transcriptome analysis in Bactrocera dorsalis identified the upregulation of CYP304A1 associated with spinosad resistance. schweizerbart.de Similarly, studies in Musca domestica have used gene expression analysis to identify specific CYP450 genes overexpressed in spinosad-resistant strains. nih.govresearchgate.net

The development of reliable diagnostic tools, such as diagnostic dose assays, can help differentiate between susceptible and resistant phenotypes in field populations. cicr.org.in Ideally, a diagnostic dose should kill susceptible insects while allowing resistant ones to survive, enabling the correlation of resistance levels with field efficacy. cicr.org.in Molecular diagnostics complement these bioassays by providing insights into the underlying genetic mechanisms of resistance, which is essential for informed decision-making in insecticide resistance management programs. nih.govmdpi.com

Structure Activity Relationships Sar and Analogs of Spinosyn B

Influence of Macrocyclic Lactone Ring and Tetracyclic Core Modifications on Activity

The macrocyclic lactone ring and the fused tetracyclic core form the central structural scaffold of spinosyn B. Modifications to this core structure have been shown to influence insecticidal activity. Small changes in the tetracyclic ring can lead to significant differences in biological activity. cotton.org For instance, variations in the substitution patterns on the tetracyclic ring system contribute to the diversity and differing activities observed among various natural spinosyns. cotton.org Research has explored modifications such as hydrogenation, epoxidation, halogenation, and the addition or elimination of substituents within the lactone part and the tricyclic system. lukasiewicz.gov.pl Simplifying the complex macrolide tetracycle core while retaining activity has been a goal in the design of synthetic mimics. researchgate.netresearchgate.net

Impact of Sugar Moieties (D-forosamine and Rhamnose) on Biological Efficacy

The two sugar moieties, D-forosamine and the neutral sugar (tri-O-methyl-L-rhamnose), are appended to the tetracyclic core and play a critical role in the biological efficacy of spinosyns. wikipedia.orglukasiewicz.gov.plcotton.org The D-forosamine sugar is an amino sugar, while the rhamnose is a neutral sugar. wikipedia.orglukasiewicz.gov.pl Modifications to these sugar ligands can significantly affect insecticidal activity. lukasiewicz.gov.plcotton.orggoogle.com

Studies have shown that modifications to the rhamnose sugar, particularly the 2',3',4'-tri-O-methylrhamnosyl moiety, can potentially improve activity. researchgate.netcolab.wsacs.org The presence and specific modifications of the sugar moieties are crucial for proper binding to the target site, the nicotinic acetylcholine (B1216132) receptors. wikipedia.orglukasiewicz.gov.plresearchgate.netresearchgate.net Analogs lacking a methyl group at the 2'-position of the rhamnose moiety were generally less active than spinosyn A. cotton.org Loss of a methyl group at the 3'-position of the rhamnose greatly diminishes activity. cotton.org

The D-forosamine sugar is also essential for bioactivity, and selective introduction of this amino sugar is important in the synthesis of spinosyns and their analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to establish mathematical models that correlate the chemical structures of spinosyns and their analogs with their biological activity. cotton.orgresearchgate.netcolab.wsfrontiersin.org These studies aim to identify the key molecular properties that govern insecticidal potency.

Correlation of Physicochemical Descriptors with Biological Activity

QSAR studies on spinosyns have investigated the correlation between various physicochemical descriptors and biological activity against target insects like the tobacco budworm (Heliothis virescens). cotton.org Parameters such as lipophilicity (CLogP) and molecular dipole moment have been found to be statistically significant in explaining the observed biological activity. cotton.orgresearchgate.netcolab.ws

Multiple linear regression (MLR) and artificial neural network-based QSAR studies have suggested that certain whole molecule properties can account for a significant portion of the biological activity. cotton.orgresearchgate.netcolab.ws For instance, studies suggest that higher lipophilicity (larger CLogP values) and smaller values for the whole molecule Mopac dipole moment are associated with increased activity against tobacco budworm larvae. cotton.org

Molecular Modeling and Computational Approaches in Analog Design

Molecular modeling and computational approaches play a vital role in the design of spinosyn analogs. researchgate.netiu.edu These tools allow researchers to visualize the three-dimensional structures of spinosyns, understand their interactions with target receptors, and design new molecules with potentially improved activity or properties. researchgate.netiu.edu

Computer-aided molecular design (CAMD) has been used to explore potential scaffolds that could mimic the structure of the spinosyn tetracycle and facilitate the attachment of the crucial sugar moieties. iu.edu This approach has led to the discovery of synthetic mimics with significant insecticidal activity. researchgate.netiu.edu Molecular modeling can help predict how modifications to the spinosyn structure might affect binding affinity and biological activity, guiding the synthesis of promising new analogs.

Semi-Synthetic Derivatization Strategies of this compound and Related Spinosyns

Semi-synthetic derivatization involves chemically modifying naturally occurring spinosyns obtained through fermentation to create new analogs with altered or improved properties. lukasiewicz.gov.plresearchgate.netcapes.gov.br This approach has been extensively used to explore the SAR of spinosyns and develop second-generation insecticides like spinetoram (B1464634). researchgate.netcapes.gov.brgoogle.com Over 1000 semi-synthetic analogs of natural spinosyns have been obtained through modifications to the rhamnose and forosamine (B98537) moieties, as well as the macrocyclic core. lukasiewicz.gov.pl

Modifications to the Rhamnose Moiety

Modifications to the rhamnose sugar moiety are a key strategy in semi-synthetic derivatization. lukasiewicz.gov.plcotton.orggoogle.com These modifications can involve changes to the methylation pattern or replacement of the rhamnose sugar with other sugar-type ligands or different substituents. lukasiewicz.gov.plgoogle.com

One example of a semi-synthetic modification involving the rhamnose moiety is the O-ethylation at the 3' position of the rhamnose in spinosyn J and L, which contributed to the development of spinetoram, an insecticide with improved stability and faster activity compared to spinosad. google.comeurl-pesticides.eu Removing hydroxyl groups from O-demethyl analogs of spinosyns has also yielded semi-synthetic derivatives with strong insecticidal activity. acs.org

Data from SAR studies highlight the importance of the rhamnose moiety, indicating that seemingly minor changes can result in large differences in biological activity. cotton.org

| Compound | Structural Variation (relative to Spinosyn A) | Activity (relative to Spinosyn A) | Source |

| Spinosyn A | - | High | cotton.org |

| This compound | N-demethyl on forosamine | High (closely follows A) | cotton.org |

| Spinosyn D | Methyl group at C6 | High (closely follows A) | cotton.org |

| Spinosyn E | Reduced alkyl group at C16 or C21 | Reduced | cotton.org |

| Spinosyn H | Lacking methyl at 2'-rhamnose | Generally less active | cotton.org |

| Spinosyn J | Loss of methyl at 3'-rhamnose | Greatly diminished | cotton.org |

| Spinosyn K | 4'-O-demethyl rhamnose | Relatively active | cotton.org |

| Di-demethyl rhamnosyl spinosyns (P, U, V, W) | Two methyls removed from rhamnose | Weakly active at best | cotton.org |

Chemical Transformations of the Aglycone Core

The tetracyclic aglycone core of this compound is a complex structure formed biosynthetically through a type I modular polyketide synthase system. Post-polyketide synthase modifications are critical for the formation of the mature aglycone, including hydroxylation and the formation of the characteristic perhydro-as-indacene cross-bridge nih.govnih.gov. The biosynthesis of this core involves intriguing enzymatic reactions, such as a proposed Diels-Alder-type [4+2] cycloaddition and a Rauhut-Currier-like reaction, catalyzed by specific enzymes like SpnF and SpnL nih.govuni.lu.

Chemical transformations of the spinosyn aglycone core have been explored to understand their impact on insecticidal activity and to generate novel analogs. One significant transformation involves the removal of the sugar moieties through hydrolysis. Mild acidic conditions can selectively hydrolyze the forosamine sugar at the C-17 position, yielding the 17-pseudoaglycone. More vigorous acidic conditions are typically required to remove the rhamnose sugar at the C-9 position to obtain the aglycone, although this can lead to decomposition in some spinosyns, such as spinosyn D, due to the presence of a double bond that can undergo facile protonation and subsequent rearrangements nih.gov. Studies have shown that both the pseudoaglycone (lacking one sugar) and the aglycone (lacking both sugars) of spinosad (a mixture primarily of spinosyn A and D) were inactive against mosquitoes, highlighting the critical role of the amino sugars in the insecticidal activity wikipedia.org.

Systematic modifications of the spinosyn tetracycle have also been investigated. For instance, hydrogenation of the 5,6-double bond in the tetracyclic core has been shown to improve apparent residual activity without significantly affecting the immediate insecticidal activity wikipedia.org. Small changes in the tetracyclic ring system can lead to large changes in biological activity . The complexity of the aglycone core presents challenges for extensive chemical modification, often requiring multi-step synthetic routes uni.lu.

Design and Synthesis of Simplified this compound Analogs

The complexity of the natural spinosyn tetracyclic macrolide core poses limitations for the extensive synthesis of analogs through semi-synthesis or total synthesis for commercial exploitation flybase.org. This has driven efforts towards the design and synthesis of simplified spinosyn mimics that retain the essential structural features for insecticidal activity but are more synthetically accessible.

The design of simplified spinosyn analogs is often guided by structure-activity relationship studies of the natural spinosyns and their semi-synthetic derivatives wikipedia.orgflybase.org. These studies aim to identify the key pharmacophores responsible for binding to the insect nicotinic acetylcholine receptors (nAChRs), the primary target site of spinosyns flybase.orgnih.gov. Computational tools, including artificial intelligence-based analyses and quantitative structure-activity relationship (QSAR) studies, have played a role in guiding the design process wikipedia.orgflybase.orguni.lu. QSAR studies have suggested that whole molecule properties, such as CLogP and dipole moment, can correlate with biological activity uni.lu.

One approach to simplification involves replacing the complex macrolide tetracycle with a less complex, synthetically accessible scaffold while maintaining the correct spatial arrangement of the sugar moieties or their functional equivalents uni.luflybase.org. Efforts have been made to simplify parts of the tetracycle, although the fundamental large tetracyclic structure often remains flybase.org. Novel highly potent, structurally simplified spinosyn analogs have been discovered, which might be accessible in the future by total synthesis on an industrial scale uni.lu.

The synthesis of simplified spinosyn analogs often involves multi-step organic reactions. While total synthesis of the complex spinosyn A aglycone has been achieved, highlighting the synthetic challenges and the need for efficient and modular approaches, the focus for simplified analogs is on creating less complex core structures uni.lu. For example, some novel spinosyn analogs have been prepared with an arene group replacing part of the aglycone core. The selective introduction of the D-forosamine sugar moiety, which is necessary for bioactivity, is a crucial step in the synthesis of many spinosyn analogs.

The design and synthesis of simplified this compound analogs, and spinosyn analogs in general, represent an ongoing area of research aimed at developing new insecticides with potentially improved properties, including overcoming resistance issues observed with existing spinosyns uni.lu.

Analytical Methodologies for Spinosyn B Research and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are critical first steps in the analysis of spinosyn B from complex matrices such as food, environmental samples (soil, water, sediment), and animal tissues. These matrices contain numerous interfering substances that must be removed to ensure accurate and sensitive detection.

Common extraction methods involve the use of organic solvents. For instance, acetonitrile (B52724) is frequently used for extracting spinosyns from matrices like milk, cream, beef tissues, alfalfa hay, wheat hay, wheat straw, sorghum fodder, and corn stover epa.govacs.orgnih.gov. A mixture of acetonitrile/water has also been employed for extracting spinosyns from certain crop matrices acs.orgnih.govresearchgate.net. For lipid-rich matrices like beef fat, a mixture of hexane (B92381) and dichloromethane (B109758) may be used epa.gov.

Following initial extraction, purification steps are often necessary to reduce matrix effects and concentrate the analytes. Liquid-liquid partitioning and solid phase extraction (SPE) are widely used purification techniques nih.govresearchgate.netepa.govacs.org. SPE can involve different stationary phases, such as C18 disks and silica (B1680970) cartridges, to selectively retain and elute spinosyns while removing interfering compounds acs.orgnih.govresearchgate.net. Some methods may also incorporate gel permeation chromatography (GPC) for cleanup, particularly for samples with high lipid content, before SPE researchgate.net. For certain matrices, such as water, direct measurement by immunoassay after extraction and dilution may be possible without extensive cleanup acs.org.

Research findings highlight the importance of optimizing extraction solvents and cleanup procedures for specific matrices to achieve satisfactory recoveries and minimize matrix effects epa.govacs.orgresearchgate.netresearchgate.netrsc.org. For example, a method for determining spinosad and its metabolites in beef tissues, milk, and cream utilized acetonitrile for milk and cream, 80% acetonitrile/20% water for beef lean, liver, and kidney, and 60% hexane/40% dichloromethane for fat, followed by liquid-liquid partitioning and silica and cyclohexyl SPE epa.gov. Another method for crop matrices used an acetonitrile/water solution for extraction followed by C18 disk and silica cartridge SPE acs.orgnih.govresearchgate.net.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Chromatographic techniques are essential for separating this compound from other spinosyns and matrix components before detection. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed due to their ability to handle relatively nonpolar compounds like spinosyns wikipedia.orgnih.govresearchgate.net.

Reversed-phase HPLC is a standard technique for separating spinosyns. C18 columns are frequently used as the stationary phase rsc.orgcabidigitallibrary.org. Mobile phases typically consist of mixtures of water or aqueous buffers (such as ammonium (B1175870) acetate) and organic solvents like acetonitrile or methanol (B129727) epa.govcabidigitallibrary.org. Gradient elution is often employed to achieve optimal separation of spinosyn A, spinosyn D, this compound, and other related metabolites rsc.org.

Studies have reported specific chromatographic conditions for spinosyn separation. One method used an RP C-18 column with a mobile phase of acetonitrile, methanol, and 2% ammonium acetate (B1210297) (42:42:16 v/v/v) at a flow rate of 0.4 mL/min cabidigitallibrary.org. Another method for soil analysis used a reversed-phase C18 column with a gradient elution of water and acetonitrile rsc.org. UPLC offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC, and it has been used for the analysis of spinosad and spinetoram (B1464634) residues researchgate.net.

The choice of chromatographic conditions, including column type, mobile phase composition, flow rate, and temperature, is critical for achieving adequate separation and peak resolution for accurate quantification of this compound rsc.orgcabidigitallibrary.org.

Spectrometric Detection Methods (e.g., UV, Mass Spectrometry, Tandem Mass Spectrometry)

Various spectrometric detection methods are coupled with chromatography for the identification and quantification of this compound. Common detectors include Ultraviolet (UV) detectors, Mass Spectrometry (MS), and Tandem Mass Spectrometry (MS/MS).

UV detection is a relatively simple and widely used method for detecting spinosyns, which have chromophores that absorb UV light. Spinosyns A and D are often detected at a wavelength of 250 nm researchgate.netresearchgate.netrsc.org. While UV detection can be sensitive, it may suffer from interference from co-extracted matrix components, especially in complex samples acs.orgnih.govresearchgate.net.

Mass Spectrometry provides higher selectivity and sensitivity compared to UV detection, making it particularly useful for analyzing complex matrices and confirming the identity of analytes. LC-MS methods have been developed for determining spinosad and its metabolites, including this compound, in various matrices acs.orgnih.govresearchgate.netcolab.ws. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in positive mode are common ionization techniques for spinosyns acs.orgnih.govresearchgate.netresearchgate.net.

Tandem Mass Spectrometry (MS/MS) offers even greater specificity and lower detection limits by monitoring specific fragmentation pathways of the target analytes. LC-MS/MS is a powerful tool for the trace analysis of this compound in challenging matrices researchgate.netresearchgate.net. Multiple Reaction Monitoring (MRM) is a typical acquisition mode in LC-MS/MS, where precursor ions and their specific product ions are monitored researchgate.net. This minimizes interference and enhances the reliability of quantification.

Research demonstrates the effectiveness of MS and MS/MS for spinosyn analysis. An LC-MS method using positive atmospheric pressure chemical ionization and selected ion monitoring was developed for spinosyns A, D, B, K, and N-demethylspinosyn D in crop matrices, offering both quantitation and confirmation acs.orgnih.govresearchgate.net. UPLC-MS/MS has also been successfully applied for the analysis of spinosad and spinetoram residues, providing high sensitivity and good repeatability researchgate.net.

Development and Validation of Quantitative Analytical Methods for Research Studies

Developing and validating quantitative analytical methods for this compound is crucial to ensure the reliability and accuracy of research findings. Method validation typically involves assessing parameters such as specificity, linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy (recovery), and precision (repeatability and intermediate precision) acs.orgnih.govresearchgate.netrsc.orgcolab.ws.

Specificity is evaluated to confirm that the method can accurately measure this compound without interference from other components in the sample matrix rsc.org. Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response researchgate.netrsc.orgresearchgate.netcolab.ws.

Sensitivity is determined by calculating the LOD and LOQ. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.netcolab.ws. Reported LOQ values for spinosyns, including this compound, vary depending on the matrix and the method used, ranging from 0.005 mg/kg to 0.040 µg/g for HPLC-UV methods in food and environmental matrices, and as low as 0.01 µg/g or 0.003 µg/g for LC-MS methods in crop matrices nih.govresearchgate.netacs.orgnih.govresearchgate.net.

Accuracy is evaluated through recovery studies, where known amounts of this compound are added (spiked) to blank matrix samples, and the percentage recovered is measured researchgate.netacs.orgresearchgate.netrsc.orgresearchgate.netcolab.ws. Acceptable recovery ranges are typically established during validation. Precision is assessed by analyzing replicate samples to determine the variability of the results under the same conditions (repeatability) and under different conditions (intermediate precision) acs.orgresearchgate.netrsc.orgresearchgate.netcolab.ws.

Method validation studies for this compound in various matrices have been reported. For example, an LC-MS method for spinosyns in crop matrices showed average recoveries ranging from 69% to 96% with standard deviations from 4% to 15% acs.orgnih.govresearchgate.net. A qNMR method for spinosad in soil reported an 88% recovery rate and coefficients of variation below 1% for precision rsc.org.

Isotopic Labeling and Tracing in Metabolic and Degradation Studies

Isotopic labeling is a valuable technique for studying the metabolic fate and degradation pathways of this compound in biological and environmental systems. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) into the this compound molecule, researchers can trace its movement, transformation, and accumulation musechem.comcreative-proteomics.com.

In metabolic studies, isotopic labeling allows for tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound in organisms musechem.com. By analyzing biological samples (e.g., tissues, fluids, excreta) using techniques like liquid scintillation counting (for radioactive isotopes) or mass spectrometry (for stable isotopes), researchers can identify metabolites and determine their concentrations over time creative-proteomics.com. This provides insights into how this compound is processed within an organism.

For degradation studies in the environment (e.g., soil, water), isotopic labeling can help elucidate the transformation products and pathways of this compound under various conditions (e.g., photolysis, microbial degradation) apvma.gov.au. Tracing labeled this compound in soil or water samples allows researchers to monitor its disappearance and the formation of degradation products creative-proteomics.com.

While the provided search results mention isotopic labeling in the context of tracing metabolites in earthworms or aquatic organisms using ¹⁴C-labeled compounds and its use in ADME studies musechem.com, specific detailed research findings on isotopic labeling applied directly to this compound metabolism or degradation were not extensively available within the search results. However, the general principles of using isotopic labeling for tracing molecules in complex systems and studying metabolic/degradation pathways are well-established musechem.comcreative-proteomics.com. Studies on spinosad degradation have indicated that degradation, irrespective of the mechanism, can lead to metabolites formed by hydroxylation of the macrolide ring system and/or demethylation of the amino sugar, such as this compound apvma.gov.au. Isotopic labeling would be a powerful tool to further investigate the specific pathways and rates of this compound formation and subsequent degradation.

Environmental Fate and Ecological Impact of Spinosyn B in Research Contexts

Biotransformation Pathways in Soil and Water Ecosystems

The breakdown of spinosyn B in the environment occurs through a combination of biological and abiotic processes, primarily microbial degradation and photodegradation.

Microbial Degradation Processes and Metabolite Identification

Microbial degradation plays a substantial role in the dissipation of spinosyns, including this compound, particularly in soil under aerobic conditions. Studies comparing degradation rates in sterilized versus non-sterilized soils indicate that microbial activity is a primary driver of spinosyn breakdown. tandfonline.com

This compound is identified as a major degradation product of spinosyn A, resulting from the demethylation of the forosamine (B98537) sugar moiety of spinosyn A. tandfonline.comapvma.gov.au Research has also indicated the formation of other metabolites, such as hydroxylated products of both spinosyn A and this compound, with hydroxylation likely occurring on the aglycone portion of the molecule. tandfonline.com

While spinosyn A and D can degrade relatively quickly under aerobic soil conditions, with reported half-lives ranging from 9 to 70 days depending on soil type and conditions, this compound can be more persistent. apvma.gov.auusda.gov Studies have shown this compound concentrations exceeding those of the parent compounds (spinosyn A and D) after a certain period in aerobic soil degradation experiments. apvma.gov.aufao.org Under anaerobic conditions, the metabolism of spinosyns is generally slower, with degradation primarily involving changes and substitutions in the rhamnose ring and eventual loss of this sugar moiety. apvma.gov.auacs.org Aerobic degradation pathways are typically more extensive, leading to the loss of both the forosamine and rhamnose sugars. acs.org

Photodegradation Pathways and Kinetics

Photodegradation is a rapid and significant pathway for the dissipation of spinosyns, including this compound, in aquatic systems and on surfaces exposed to sunlight. usda.govfao.orgresearchgate.netresearchgate.netorgprints.orgscialert.net this compound has been identified as a photoproduct formed from the irradiation of spinosyn A. apvma.gov.aufao.orgresearchgate.net

Research indicates that the rate of photodegradation is influenced by factors such as the presence of sensitizers and pH. Photodegradation in aqueous solutions is generally faster under basic conditions compared to acidic conditions. researchgate.netnih.gov Studies in various water types have shown rapid dissipation under sunlight, with half-lives often less than a day. usda.govresearchgate.netorgprints.orgscialert.netresearchgate.net For instance, half-lives for spinosyn A and D in stream water were reported as 1.1 and 1.0 hours, respectively, which were approximately half the values observed in distilled-deionized water (2.2 and 2.0 hours). researchgate.netnih.gov On soil surfaces exposed to sunlight, initial photodegradation can also be relatively fast, although subsequent degradation may slow down, potentially due to sorption into soil particles reducing exposure to UV radiation. fao.org The primary degradation route under aqueous photolytic conditions involves the loss of the forosamine sugar and reduction of a double bond on the macrolide ring. acs.orgresearchgate.net

Sorption and Mobility in Environmental Compartments

The mobility of this compound in soil and aquatic environments is significantly influenced by its sorption characteristics. Research consistently indicates that this compound exhibits low mobility in soil. nih.govepa.govpublications.gc.ca

Studies using Freundlich isotherms have described the adsorption and desorption processes of this compound in various soil types. apvma.gov.au Adsorption coefficients based on organic carbon content (Koc) for this compound have been reported, with values ranging from 672 to 44,655 mL/g, further supporting its limited mobility in soil. nih.gov This strong sorption to soil particles suggests that leaching of this compound to groundwater is unlikely in most agricultural soil scenarios. fao.org While fresh spinosyn residues may not leach significantly, some aged degradation products have shown some mobility in soil columns in research settings. fao.org In aquatic systems, spinosyns, including the components of spinosad, tend to partition rapidly from the water column to organic matter and sediment within a few days. acs.orgresearchgate.net

Table 1: Reported Mobility Parameters for this compound in Soil

| Parameter | Range of Values (mL/g) | Indication of Mobility | Source Index |

| Freundlich Koc | 672 – 44,655 | Low to Immobile | nih.gov |

Research on Effects on Non-Target Organisms (excluding safety profiles)

Research on the ecological impact of spinosyns, including insights relevant to the presence and behavior of this compound in the environment, has investigated their effects on various non-target organisms in experimental systems.

Studies on Selectivity towards Target Invertebrates

Spinosyns are generally recognized for their selective toxicity, primarily targeting certain insect orders, particularly lepidopterans, dipterans, and thrips, while showing comparatively lower toxicity to many beneficial predators and other non-target organisms. pagepressjournals.orgresearchgate.netresearchgate.netontosight.ainih.govbeilstein-journals.org This selectivity is attributed to their mode of action, which involves disruption of nicotinic acetylcholine (B1216132) receptors, and their primary route of exposure being ingestion rather than contact. pagepressjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.net

However, the perceived selectivity of spinosyns has been subject to research and challenge in some studies. pagepressjournals.org Laboratory and field studies have investigated the toxicity of spinosad (containing this compound) to a range of non-target invertebrates, demonstrating varying degrees of impact depending on the species and exposure levels. researchgate.netpagepress.org

Observations of Indirect Ecological Effects in Experimental Systems

Research has explored the potential for spinosyns to cause indirect ecological effects within experimental systems, particularly concerning beneficial arthropods and aquatic communities. Studies on pollinators, such as bees, have indicated that while acute toxicity may be low in some cases, sublethal effects from exposure to residues in pollen could potentially impact reproduction and development, leading to indirect effects on pollination services. pagepressjournals.org

Investigations into the impact on natural enemies, including predators and parasitoids, have yielded varied results. While some studies suggest limited impact on certain beneficial populations in semi-field and field settings, others have reported adverse effects and reductions in the populations of parasitoids and certain predators. pagepressjournals.orgresearchgate.netresearchgate.net

In aquatic experimental systems, studies comparing spinosad treatments to controls and other larvicides like Bacillus thuringiensis israelensis (Bti) have observed reductions in the species and genera richness and diversity of aquatic insects. nih.gov Predatory aquatic insects, such as certain Coleoptera, Hemiptera, and Odonata, were among those severely affected in spinosad-treated experimental pools, which researchers suggested might be related to the concentration applied. nih.gov Potential indirect effects stemming from alterations to soil ecosystems and impacts on pollinators leading to reduced crop yield have also been identified as areas of concern in risk assessments. epa.gov

Table 2: Summary of Environmental Fate and Ecological Impact Research Findings

| Environmental Compartment | Process/Effect | Key Findings Related to this compound (or Spinosad) | Source Index |

| Soil | Microbial Degradation | This compound is a major metabolite of Spinosyn A; can be more persistent than parent compounds; largely microbial. | tandfonline.comapvma.gov.auusda.govfao.org |

| Soil | Photodegradation (on surface) | This compound is a photoproduct of Spinosyn A; initial degradation rapid, slows down likely due to sorption. | apvma.gov.aufao.orgresearchgate.net |

| Soil | Sorption and Mobility | Low mobility; unlikely to leach; Koc values indicate strong adsorption. | apvma.gov.aufao.orgnih.govepa.gov |

| Water | Photodegradation | Rapid dissipation in sunlight; influenced by water type and pH; primary degradation route in sunlit water. | usda.govresearchgate.netresearchgate.netresearchgate.net |

| Water | Biotic Degradation | Contributes to dissipation, more important in the absence of light. | acs.orgresearchgate.net |

| Aquatic Systems | Partitioning | Rapidly partitions from water to sediment/organic matter. | acs.orgresearchgate.net |

| Non-Target Organisms | Selectivity (Invertebrates) | Generally more selective to target pests than beneficials, but selectivity challenged in some studies. | pagepressjournals.orgresearchgate.netnih.govresearchgate.net |

| Non-Target Organisms | Indirect Ecological Effects | Potential impacts on pollinators (sublethal effects), reductions in some predator/parasitoid populations, effects on aquatic insect diversity. | pagepressjournals.orgresearchgate.netresearchgate.netnih.gov |

Future Research Trajectories for Spinosyn B

Advanced Mechanistic Insights into Receptor Interactions and Resistance Evolution

Understanding the precise interactions of spinosyn B with insect nAChRs at a molecular level remains a critical area for future research. While spinosyns are known allosteric activators of nAChRs, the specific binding sites and conformational changes induced by this compound require further elucidation researchgate.netpagepressjournals.orgresearchgate.net. Advanced structural techniques, such as cryo-electron microscopy and X-ray crystallography, coupled with computational modeling, could provide detailed insights into these interactions. This knowledge is crucial for the rational design of new compounds with enhanced efficacy and altered target specificity.

Furthermore, research into the evolution of resistance to spinosyns, including this compound, is essential for sustainable pest management. Although resistance phenomena are considered uncommon, cases have been reported pagepressjournals.orgpagepressjournals.orgresearchgate.net. Future studies should aim to fully characterize the genetic and biochemical mechanisms underlying resistance, which can involve target-site modifications (e.g., mutations in nAChR subunits) or metabolic detoxification mediated by enzymes like cytochrome P450s and esterases biorxiv.orgresearchgate.netnih.govnih.gov. Identifying specific mutations or metabolic pathways conferring resistance to this compound would allow for the development of diagnostic tools for resistance monitoring and inform strategies to mitigate its development, such as rotation with insecticides having different modes of action researchgate.netnih.gov. Multi-omics approaches are being considered to identify the molecular mechanisms associated with spinosyn resistance in pests like Spodoptera frugiperda biorxiv.org.

Rational Design and Synthesis of Novel this compound-Based Biologically Active Compounds

The complex structure of this compound provides a scaffold for the rational design and synthesis of novel analogs with potentially improved biological activities, such as increased potency, broader pest spectrum, or reduced susceptibility to resistance mechanisms. Structure-activity relationship (SAR) studies have shown that modifications to both the tetracyclic ring and the rhamnose sugar can significantly impact biological activity cotton.org. Future research should focus on targeted chemical modifications of the this compound structure based on detailed mechanistic insights and SAR data cotton.orgresearchgate.net.

Techniques such as combinatorial chemistry and fragment-based design can be employed to generate libraries of this compound derivatives dntb.gov.ua. High-throughput screening of these novel compounds against various insect pests, including resistant strains, is necessary to identify promising candidates. Semi-synthesis, which involves chemical modification of fermentation-derived spinosyns, has already led to the development of second-generation spinosyns like spinetoram (B1464634), demonstrating improved activity and pest spectrum researchgate.netekb.egnih.gov. This approach remains relevant for generating novel this compound analogs.

Harnessing Biosynthetic Pathways for Engineered Production of Specific Analogs

The biosynthesis of spinosyns in Saccharopolyspora spinosa is a complex process governed by a cluster of genes encoding polyketide synthases and tailoring enzymes researchgate.netacs.orgresearchgate.net. Future research can leverage metabolic engineering and synthetic biology approaches to manipulate these biosynthetic pathways for the engineered production of this compound and novel, non-naturally occurring analogs acs.orgresearchgate.netresearchgate.net.

Understanding the specific enzymes and genetic elements responsible for the differences between spinosyn A and this compound (the methylation step on the forosamine (B98537) sugar) could allow for targeted genetic modifications to favor this compound production lukasiewicz.gov.placs.org. Heterologous expression of the spinosyn biosynthetic gene cluster in more amenable host organisms, such as Streptomyces albus, has shown promise for producing spinosad and novel derivatives researchgate.netresearchgate.netnih.gov. Future work could optimize these heterologous systems specifically for this compound production or for the incorporation of non-natural precursors to generate novel this compound analogs with altered structural features and potentially improved properties acs.orgrsc.org. Engineering efforts can also focus on enhancing precursor supply and optimizing fermentation conditions to increase yields of desired spinosyns researchgate.netnih.govsciepublish.com.

Integrated Approaches for Understanding this compound's Role in Ecological Dynamics

While spinosyns are generally considered to have a favorable environmental profile and lower toxicity to non-target organisms compared to many synthetic insecticides, a comprehensive understanding of this compound's role in ecological dynamics requires further integrated research pagepressjournals.orgresearchgate.netscielo.brjeeng.netscielo.br. Future studies should move beyond toxicity assessments to investigate the broader impacts of this compound on soil microbial communities, aquatic ecosystems, and beneficial insect populations under realistic field conditions jeeng.netscirp.org.

Research should employ integrated approaches combining chemical analysis to track this compound fate and persistence in various environmental compartments (soil, water, plant tissues) with ecological studies to assess its effects on non-target organisms and ecosystem processes jeeng.netscirp.orgresearchgate.net. This includes investigating potential sub-lethal effects on beneficial insects, pollinators, and soil organisms, as well as its interactions within complex food webs pagepressjournals.orgscielo.brscielo.br. Understanding the degradation pathways of this compound in the environment, including photolysis and microbial action, is also crucial for predicting its environmental fate and minimizing potential risks jeeng.netresearchgate.net. Such integrated ecological research will provide a more holistic view of this compound's environmental footprint and inform strategies for its responsible use in integrated pest management programs.

Q & A

Q. How can spectroscopic techniques (e.g., NMR, MS) differentiate Spinosyn B from structurally related compounds like Spinosyn A and D?

this compound is a demethylated derivative of Spinosyn A, differing at specific functional groups (e.g., N-demethylation) . To distinguish these analogs:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts in the aromatic and aliphatic regions. For example, the absence of a methyl group signal in this compound’s NMR spectrum (vs. Spinosyn A) confirms N-demethylation .

- Mass Spectrometry (MS): Use high-resolution MS to identify molecular ions (e.g., this compound: m/z 717 [M+H]⁺ vs. Spinosyn A: m/z 731) and characteristic fragments (e.g., rhamnose aglycone ions at m/z 189) .

- Chromatography: Optimize UHPLC conditions to resolve retention time differences (e.g., this compound elutes earlier than Spinosyn A due to reduced hydrophobicity) .

Q. What experimental strategies are effective for semi-synthesizing this compound from Spinosyn A?

this compound can be derived via controlled chemical modification of Spinosyn A:

- Fermentation Optimization: Start with Saccharopolyspora spinosa cultures enriched in Spinosyn A (yield: ~80% purity via methanol recrystallization) .

- Demethylation: Use mild oxidizing agents (e.g., iodine in DMSO) to selectively remove methyl groups. Monitor reaction progress with TLC or HPLC .

- Purification: Employ silica gel chromatography or preparative HPLC to isolate this compound, confirming purity via NMR and MS .

Q. How do pH and temperature influence this compound’s stability in aqueous solutions?

this compound’s solubility and degradation kinetics are pH-dependent:

- Solubility: At pH 5, solubility is ~290 mg/L (similar to Spinosyn A), but decreases to <100 mg/L at pH 9 due to deprotonation .

- Stability: Hydrolysis half-life (DT₅₀) is ~200 days at pH 9 but <1 day under UV light. Store solutions at -20°C in dark, neutral buffers to minimize degradation .

Advanced Research Questions

Q. What metabolic engineering approaches enhance this compound biosynthesis in Saccharopolyspora spinosa?

Ribosome engineering and gene cluster modifications are key:

- Ribosomal Mutagenesis: Introduce mutations (e.g., rpsL mutations) to deregulate secondary metabolite production, increasing this compound yield by 2–3 fold .

- Cyclase Engineering: Overexpress or modify cyclases (e.g., SpnF) to favor this compound’s macrolide ring formation over Spinosyn A derivatives .

- Precursor Channeling: Optimize methylmalonyl-CoA and glucose uptake pathways to boost polyketide synthase (PKS) activity .

Q. How can environmental degradation pathways of this compound be modeled in soil and aquatic systems?

Design studies using isotopic labeling and LC-MS/MS:

- Photodegradation: Exclude this compound to UV light (λ = 254 nm) and quantify DT₅₀ via LC-MS. Field DT₅₀ is ~0.93 days in water .

- Soil Metabolism: Use ¹⁴C-labeled this compound in aerobic soil microcosms. Major metabolites include hydroxylated derivatives (DT₅₀ = 14.5 days) .

- Adsorption Studies: Apply Freundlich isotherms to assess soil binding (log Kₒc = 3.2–4.5), predicting low mobility in loamy soils .

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from experimental variables:

- Bioassay Standardization: Use uniform insect models (e.g., Spodoptera frugiperda) and dose-response curves (LD₅₀ values) to compare studies .

- Impurity Analysis: Quantify Spinosyn A/D contamination via UHPLC; even 5% impurity can skew bioactivity results .

- Environmental Variables: Control pH, temperature, and UV exposure during assays, as these alter this compound’s stability and efficacy .

Methodological Guidelines

- Data Validation: Cross-reference spectral data with published libraries (e.g., Bruker NMR databases) .

- Ethical Reporting: Align experimental designs with FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid peer-review pitfalls .

- Reproducibility: Document fermentation media (e.g., carbon sources) and chromatography gradients in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.